2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide
Descripción
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 6 with a thiophen-3-yl group and at position 3 with a methylbenzamide moiety via a methylene linker. The triazolo-pyridazine scaffold is recognized for its pharmacological relevance, particularly in targeting central nervous system (CNS) receptors and exhibiting cytotoxic properties .
Propiedades
IUPAC Name |
2-methyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c1-12-4-2-3-5-14(12)18(24)19-10-17-21-20-16-7-6-15(22-23(16)17)13-8-9-25-11-13/h2-9,11H,10H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXCWQVEWMYIGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide typically involves multiple steps, starting with the construction of the triazolopyridazine core. One common approach is the cyclization of hydrazine derivatives with appropriate diketones or β-diketones under acidic conditions. The thiophen-3-yl group can be introduced through a nucleophilic substitution reaction involving a thiophene derivative.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzamide group can be oxidized to produce corresponding carboxylic acids.
Reduction: : Reduction reactions can be performed on the triazolopyridazine core to yield different derivatives.
Substitution: : The thiophen-3-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: : Nucleophiles like halides or alkyl groups can be introduced using appropriate reagents and conditions.
Major Products Formed
Oxidation: : Formation of carboxylic acids from the benzamide group.
Reduction: : Derivatives of the triazolopyridazine core.
Substitution: : Introduction of various functional groups in place of the thiophen-3-yl group.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that compounds similar to 2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide exhibit significant anticancer properties. The triazole and pyridazine rings are known to interact with biological targets involved in cancer progression. A study demonstrated that derivatives of this compound can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Studies have shown that similar triazole derivatives possess broad-spectrum antimicrobial effects against gram-positive and gram-negative bacteria. This suggests that 2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide could be effective against resistant strains of bacteria .
Neuroprotective Effects
Recent investigations into neuroprotective agents have highlighted the role of compounds with similar structures in protecting neuronal cells from oxidative stress and apoptosis. The incorporation of thiophene and triazole moieties enhances the ability of these compounds to cross the blood-brain barrier, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes linked to various diseases. For instance, it may act as an inhibitor of certain kinases involved in cancer signaling pathways. This inhibition can disrupt cell proliferation and survival signals in cancer cells .
Data Tables
To summarize the applications and findings related to 2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide , the following table outlines key studies and their findings:
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a derivative of 2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Resistance
Another investigation focused on the antimicrobial properties of this compound against multidrug-resistant strains of Staphylococcus aureus. The study showed that at sub-inhibitory concentrations, the compound could reduce biofilm formation significantly, suggesting its utility in treating persistent infections.
Mecanismo De Acción
The mechanism by which 2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Core Scaffold and Substitution Patterns
The triazolo[4,3-b]pyridazine core is shared among several analogues, but substituent variations critically influence biological activity and physicochemical properties. Key comparisons include:
Key Observations :
- Thiophene vs.
- Linker Flexibility : Ethyl linkers in and may increase conformational flexibility, whereas the methylene linker in the target compound could restrict rotation, favoring entropic gains in binding.
- Lipophilicity : The trifluoromethyl group in increases logP, which may improve blood-brain barrier penetration but could reduce solubility.
Physicochemical and Pharmacokinetic Considerations
- Solubility : The methylbenzamide group in the target compound may improve aqueous solubility compared to tert-butyl or trifluoromethyl analogues.
Actividad Biológica
2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the triazolopyridazine class and features a benzamide group connected to a triazolopyridazine core. Its structure suggests that it may interact with various biological targets, leading to diverse pharmacological effects.
The molecular formula of 2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide is , with a molecular weight of 389.4 g/mol. Its structural complexity includes multiple heterocycles, which are often associated with significant biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H15N7OS |
| Molecular Weight | 389.4 g/mol |
| CAS Number | 1903425-81-9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to inhibit certain enzymes such as carbonic anhydrase and cholinesterase, which play crucial roles in various physiological processes. The interactions at the molecular level can modulate signaling pathways and influence cellular responses.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, research has demonstrated that certain triazolopyridazine derivatives possess potent activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . This suggests that the compound may be a promising candidate for further development as an anti-tubercular agent.
Antitumor Activity
In addition to its antimicrobial properties, 2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide has shown potential as an antitumor agent. Studies have reported that compounds with similar structures can inhibit cell proliferation in various cancer cell lines . The mechanism involves the modulation of key signaling pathways associated with cell growth and apoptosis.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic processes. For example, it has been found to inhibit carbonic anhydrase and cholinesterase effectively . These enzymes are vital for maintaining physiological balance and neurotransmission, respectively.
Case Studies
Several case studies have highlighted the biological activities of related compounds within the same class:
- Anti-Tubercular Activity : A study synthesized various substituted benzamide derivatives and tested their efficacy against Mycobacterium tuberculosis. The most active compounds demonstrated IC90 values ranging from 3.73 to 4.00 μM .
- Antitumor Studies : Research on benzamide derivatives indicated their potential in inhibiting RET kinase activity, which is implicated in several cancers. Compounds showed moderate to high potency in inhibiting cell proliferation driven by RET mutations .
Q & A
Q. What are the standard synthetic protocols for preparing 2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide?
The synthesis typically involves a multi-step process:
- Step 1 : Formation of the triazolopyridazine core via cyclization of pyridazine precursors with hydrazine derivatives under reflux conditions (e.g., using phosphorus oxychloride as a catalyst) .
- Step 2 : Introduction of the thiophen-3-yl group at the 6-position of the triazolopyridazine via nucleophilic substitution or Suzuki coupling .
- Step 3 : Functionalization of the 3-position with a benzamide group through reductive amination or alkylation reactions .
- Purification : High-performance liquid chromatography (HPLC) and recrystallization are critical for isolating the final product .
Key Characterization : Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm structural integrity, while elemental analysis validates purity .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
- Core Structure : X-ray crystallography (e.g., single-crystal studies) resolves the triazolopyridazine-thiophene fused system and confirms bond lengths/angles .
- Functional Groups : Fourier-transform infrared spectroscopy (FT-IR) identifies amide C=O stretches (~1650 cm⁻¹) and thiophene C-S vibrations (~690 cm⁻¹) .
- Quantitative Analysis : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₈H₁₄N₅OS) and isotopic patterns .
Data Table :
| Technique | Key Peaks/Data | Purpose |
|---|---|---|
| ¹H NMR | δ 8.2–8.5 (pyridazine H), δ 7.3–7.6 (thiophene H) | Assign aromatic protons |
| ¹³C NMR | δ 165 (amide C=O), δ 140–145 (triazole C) | Confirm heterocyclic carbons |
| X-ray | C–N bond length: 1.32 Å | Validate fused-ring geometry |
Q. What initial biological screening methods are used to assess its pharmacological potential?
- Enzyme Assays : Target-specific inhibition studies (e.g., kinase or protease assays) evaluate binding affinity (IC₅₀ values) .
- Cellular Models : Cytotoxicity screening in cancer cell lines (e.g., MTT assays) identifies preliminary antiproliferative activity .
- ADME Profiling : Solubility (logP via shake-flask method) and metabolic stability (microsomal incubation) guide lead optimization .
Advanced Research Questions
Q. How can structural modifications optimize the compound’s bioactivity and pharmacokinetics?
Q. What strategies resolve contradictory bioactivity data across studies (e.g., divergent IC₅₀ values)?
- Variable Control : Standardize assay conditions (e.g., pH, temperature, and cell passage number) to minimize experimental noise .
- Orthogonal Validation : Confirm activity using alternative techniques (e.g., surface plasmon resonance vs. fluorescence polarization) .
- Meta-Analysis : Compare datasets from PubChem and peer-reviewed studies to identify outliers or batch-dependent effects .
Q. How is the compound’s mechanism of action elucidated in complex biological systems?
- Target Deconvolution : Chemoproteomics (e.g., affinity chromatography coupled with MS) identifies binding partners .
- Pathway Analysis : RNA sequencing or phosphoproteomics in treated cells maps downstream signaling effects .
- In Silico Docking : Molecular dynamics simulations predict interactions with ATP-binding pockets (e.g., in kinases) .
Q. What challenges arise in crystallizing the compound for X-ray studies, and how are they mitigated?
- Challenges : Low solubility and polymorphism due to flexible benzamide-thiophene linkage .
- Solutions :
Methodological Guidance
Q. How to design a robust SAR study for triazolopyridazine derivatives?
- Variable Selection : Systematically modify substituents at the 3- and 6-positions while keeping the triazolopyridazine core constant .
- Data Collection : Use high-throughput screening (HTS) for bioactivity and physicochemical properties (e.g., logD, pKa) .
- Statistical Analysis : Apply partial least squares (PLS) regression to correlate structural descriptors with activity .
Q. What in vitro models best predict in vivo efficacy for this compound class?
- 3D Tumor Spheroids : Mimic tumor microenvironment complexity better than monolayer cultures .
- Primary Cell Co-Cultures : Include stromal cells (e.g., fibroblasts) to assess paracrine signaling effects .
- Organ-on-a-Chip : Microfluidic platforms model hepatic metabolism and blood-brain barrier penetration .
Q. How to address solubility limitations in formulation for in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
